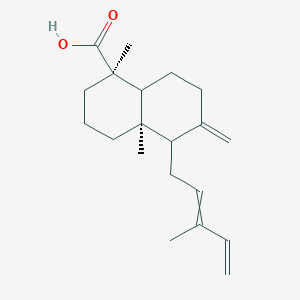
trans-Ozic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ozic acid: is a naturally occurring terpenoid compound with the molecular formula C20H30O2 . It is known for its unique structure and significant biological activities. The compound is derived from naturally abundant aromatic abietanes such as (+)-podocarpic acid and (+)-dehydroabietic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ozic acid involves the ozonolysis of aromatic abietane (+)-carnosic acid. This process creates an important intermediate in an enantiomerically pure form, resulting in a simple, concise, and readily scalable asymmetric synthesis . The key steps include:
Ozonolysis: This step involves the cleavage of the double bonds in (+)-carnosic acid using ozone.
Asymmetric Synthesis: The intermediate formed is then subjected to further reactions to yield this compound in its optically pure form.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and scalability, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-Ozic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
trans-Ozic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trans-Ozic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cancer cell growth or reduction of inflammation .
Comparación Con Compuestos Similares
- (+)-podocarpic acid
- (+)-dehydroabietic acid
- (+)-asperolide C
Comparison: trans-Ozic acid is unique due to its specific structure and the presence of multiple chiral centers. This gives it distinct biological activities and makes it a valuable compound for research and industrial applications. Compared to similar compounds, this compound offers a more efficient synthetic route and higher enantiomeric purity .
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1R,4aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
Clave InChI |
YGBZFOQXPOGACY-OTGCGEFBSA-N |
SMILES isomérico |
CC(=CCC1C(=C)CCC2[C@@]1(CCC[C@@]2(C)C(=O)O)C)C=C |
SMILES canónico |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




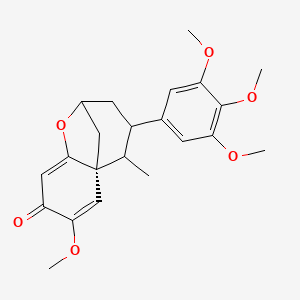
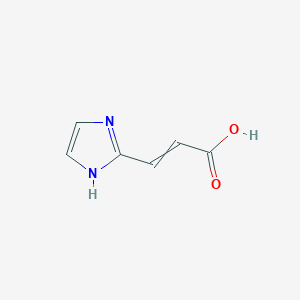
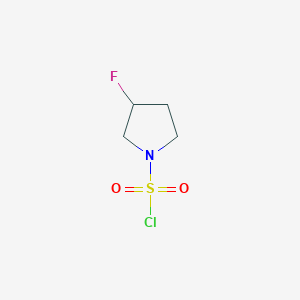
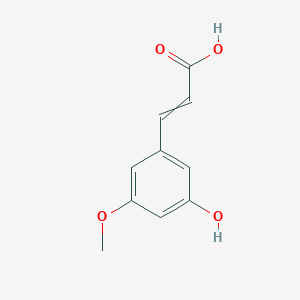

![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)


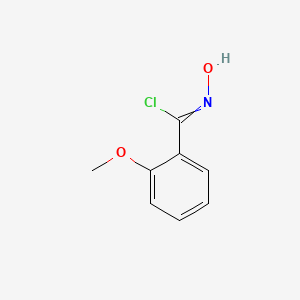
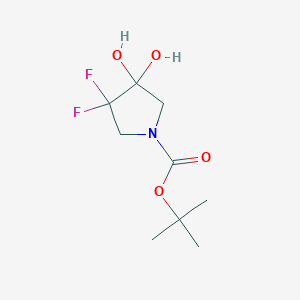

![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
